Cas no 28077-72-7 (5-Bromo-1-pentyne)

5-Bromo-1-pentyne 化学的及び物理的性質
名前と識別子
-
- 1-Pentyne, 5-bromo-
- 5-Bromo-1-pentyne
- 5-bromopent-1-yne
- 28077-72-7
- DTXSID70477846
- CS-0147349
- 5-Bromopentyne
- SY143808
- 4-Pentyn-1-yl bromide
- 1-Bromo-4-pentyne
- BS-35951
- J-016965
- E87071
- MFCD02258725
- FT-0663822
- 5-Bromo-1-pentyne;5-Bromopentyne
- A848811
- AKOS010651591
- KEKBNXAJNJSILY-UHFFFAOYSA-N
- EN300-122318
- SCHEMBL40285
- DB-086628
-
- MDL: MFCD02258725
- インチ: InChI=1S/C5H7Br/c1-2-3-4-5-6/h1H,3-5H2
- InChIKey: KEKBNXAJNJSILY-UHFFFAOYSA-N
- SMILES: C#CCCCBr
計算された属性
- Exact Mass: 145.97311g/mol
- Surface Charge: 0
- XLogP3: 1.9
- 水素結合ドナー数: 0
- Hydrogen Bond Acceptor Count: 0
- 回転可能化学結合数: 2
- Exact Mass: 145.97311g/mol
- 単一同位体質量: 145.97311g/mol
- Topological Polar Surface Area: 0Ų
- Heavy Atom Count: 6
- 複雑さ: 57.6
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
じっけんとくせい
- Color/Form: No data available
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: No data available
- Boiling Point: 137.0±23.0 °C at 760 mmHg
- フラッシュポイント: 41.6±17.0 °C
- PSA: 0.00000
- LogP: 1.79470
- じょうきあつ: 8.9±0.2 mmHg at 25°C
5-Bromo-1-pentyne Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromo-1-pentyne 税関データ
- 税関コード:2903399090
- 税関データ:
中国税関コード:
2903399090概要:
290399090.他の無環状炭化水素のフッ素化/臭素化またはヨウ素化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290399090。無環状炭化水素の臭素化、フッ素化またはヨウ素化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
5-Bromo-1-pentyne Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-122318-2.5g |
5-bromopent-1-yne |
28077-72-7 | 95% | 2.5g |
$728.0 | 2023-06-08 | |
Enamine | EN300-122318-0.1g |
5-bromopent-1-yne |
28077-72-7 | 95% | 0.1g |
$129.0 | 2023-06-08 | |
Enamine | EN300-122318-1.0g |
5-bromopent-1-yne |
28077-72-7 | 95% | 1g |
$374.0 | 2023-06-08 | |
Oakwood | 099558-25g |
5-Bromo-1-pentyne |
28077-72-7 | 97% | 25g |
$4495.00 | 2024-07-19 | |
Enamine | EN300-122318-5.0g |
5-bromopent-1-yne |
28077-72-7 | 95% | 5g |
$1317.0 | 2023-06-08 | |
abcr | AB492704-250 mg |
5-Bromo-1-pentyne, 95%; . |
28077-72-7 | 95% | 250mg |
€270.60 | 2023-06-15 | |
Oakwood | 099558-250mg |
5-Bromo-1-pentyne |
28077-72-7 | 97% | 250mg |
$185.00 | 2024-07-19 | |
eNovation Chemicals LLC | Y1243551-5g |
5-Bromo-1-pentyne |
28077-72-7 | 95% | 5g |
$205 | 2024-06-07 | |
Enamine | EN300-122318-0.25g |
5-bromopent-1-yne |
28077-72-7 | 95% | 0.25g |
$185.0 | 2023-06-08 | |
Enamine | EN300-122318-250mg |
5-bromopent-1-yne |
28077-72-7 | 95.0% | 250mg |
$171.0 | 2023-10-02 |
5-Bromo-1-pentyne 関連文献
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Christopher R. Travis,Lauren E. Mazur,Emily M. Peairs,Gillian H. Gaunt,Douglas D. Young Org. Biomol. Chem. 2019 17 3396
5-Bromo-1-pentyneに関する追加情報
Comprehensive Overview of 5-Bromo-1-pentyne (CAS No. 28077-72-7): Properties, Applications, and Industry Insights
5-Bromo-1-pentyne (CAS No. 28077-72-7) is a versatile alkyne derivative widely utilized in organic synthesis and pharmaceutical research. This halogenated compound, characterized by its bromoalkyne functional group, serves as a critical building block for click chemistry reactions, cross-coupling methodologies, and the development of advanced bioactive molecules. Its molecular formula, C5H7Br, and linear structure (BrCH2CH2CH2C≡CH) make it indispensable for constructing complex frameworks in agrochemicals, materials science, and drug discovery.
In recent years, the demand for 5-Bromo-1-pentyne has surged due to its role in suFEx click chemistry (Sulfur Fluoride Exchange), a topic trending in 2024 chemical research. Researchers highlight its efficiency in forming stable linkages under mild conditions, aligning with the industry's shift toward green chemistry and sustainable synthesis. A Google Trends analysis reveals growing searches for "bromoalkyne applications" and "CAS 28077-72-7 suppliers," reflecting its commercial relevance.
The compound's physicochemical properties include a boiling point of ~140°C and a density of 1.45 g/cm3, making it suitable for liquid-phase reactions. Its terminal alkyne moiety enables Sonogashira coupling, a pivotal reaction in OLED material development and nanotechnology. Notably, 5-Bromo-1-pentyne is often compared to 1-bromo-2-pentyne in forums, with users querying "how to store bromoalkynes safely"—a testament to its practical handling considerations.
From an industrial perspective, 28077-72-7 is a key intermediate in synthesizing flame retardants and liquid crystal polymers. Patent databases show a 30% increase in filings referencing this CAS number since 2020, particularly in flexible electronics and bioconjugation techniques. Manufacturers emphasize its compatibility with microwave-assisted synthesis, reducing reaction times—a hotspot in lab automation discussions.
Emerging applications include its use in proteolysis-targeting chimeras (PROTACs), a revolutionary approach in cancer therapeutics. This aligns with PubMed data showing heightened interest in "alkyne-based PROTACs." Environmental studies also explore its degradation pathways, addressing queries like "is 5-Bromo-1-pentyne biodegradable"—an eco-conscious angle gaining traction.
Quality standards for CAS 28077-72-7 require ≥97% purity (GC), with HPLC and 1H NMR as verification methods. Storage recommendations (-20°C under inert gas) frequently appear in chemical safety FAQs. The compound's Sharpless-Hagiwara terminal alkyne parameter (θ = 1.2) further cements its utility in stereoselective transformations.
In conclusion, 5-Bromo-1-pentyne bridges academic innovation and industrial scalability. Its synergy with AI-driven retrosynthesis tools (e.g., IBM RXN for Chemistry) positions it as a future-proof reagent. As high-throughput screening evolves, this compound's role in combinatorial chemistry will undoubtedly expand, answering the market's call for multifunctional synthons.
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